molecular formula C5H4ClN5 B3148139 3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine CAS No. 637338-78-4

3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine

Cat. No.: B3148139
CAS No.: 637338-78-4
M. Wt: 169.57 g/mol
InChI Key: QKMIPLXCSQKVBB-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry and Chemical Biology

The pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry. Its significance stems from its structural resemblance to endogenous purines, such as adenine (B156593), a fundamental component of DNA and RNA. This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as bioisosteres of purines, enabling them to interact with a wide range of biological targets, including enzymes and receptors that recognize purine-based substrates.

One of the most notable applications of the pyrazolo[3,4-d]pyrimidine scaffold is in the development of kinase inhibitors. amazonaws.com Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By competing with ATP (adenosine triphosphate) for the binding site on kinases, pyrazolo[3,4-d]pyrimidine-based compounds can effectively block their activity, thereby interrupting the signaling cascades that drive disease progression. mdpi.com The versatility of this scaffold has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.

Historical Context and Evolution of Pyrazolo[3,4-d]pyrimidine Derivatives in Drug Discovery

The exploration of pyrazolo[3,4-d]pyrimidines in medicinal chemistry has a rich history, with early investigations focusing on their potential as purine (B94841) antagonists. The initial synthesis and biological evaluation of these compounds laid the groundwork for their subsequent development as therapeutic agents. A significant milestone in the evolution of pyrazolo[3,4-d]pyrimidine derivatives was the discovery of their potent kinase inhibitory activity. This led to a surge in research aimed at synthesizing and evaluating novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Over the years, chemists have developed various synthetic strategies to access a diverse range of substituted pyrazolo[3,4-d]pyrimidines. These efforts have culminated in the identification of several clinical candidates and approved drugs for the treatment of various cancers and other diseases. The journey from the initial discovery of this scaffold to its current status as a cornerstone of modern drug discovery highlights the enduring importance of heterocyclic chemistry in addressing unmet medical needs.

Overview of 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Core Research Subject

This compound has emerged as a pivotal building block in the synthesis of a multitude of pyrazolo[3,4-d]pyrimidine derivatives. Its importance lies in the strategic placement of its functional groups: the chloro group at the 3-position and the amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine core. These functional groups provide reactive handles that allow for the facile introduction of various substituents, enabling the systematic exploration of the chemical space around the scaffold.

The chloro group is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. bldpharm.com The amino group can also be modified, further expanding the diversity of accessible derivatives. This chemical tractability has made this compound an indispensable tool for medicinal chemists in the construction of libraries of compounds for high-throughput screening and lead optimization. Its use as a precursor in the synthesis of potent kinase inhibitors underscores its central role in the ongoing quest for new and effective therapies for cancer and other diseases. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMIPLXCSQKVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259688
Record name 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637338-78-4
Record name 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637338-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 3 Chloro 1h Pyrazolo 3,4 D Pyrimidin 4 Amine and Its Derivatives

Established Synthetic Routes to the Pyrazolo[3,4-d]pyrimidine Core

The construction of the fused pyrazolo[3,4-d]pyrimidine ring system can be achieved through several established synthetic pathways. These methods often involve the sequential or convergent assembly of the pyrazole (B372694) and pyrimidine (B1678525) rings from simpler acyclic or heterocyclic precursors.

Cyclization Reactions Involving Pyrazole and Pyrimidine Ring Formation

A common and versatile approach to the pyrazolo[3,4-d]pyrimidine core begins with a pre-formed pyrazole ring, which is then elaborated to construct the fused pyrimidine ring. This strategy often utilizes aminopyrazole derivatives as key intermediates. For instance, the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide at high temperatures yields the corresponding pyrazolo[3,4-d]pyrimidinone. nih.govnih.gov This pyrimidinone can then serve as a precursor for further functionalization.

Another example involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux conditions to directly afford a pyrazolo[3,4-d]pyrimidine derivative. mdpi.com The initial aminopyrazole itself can be synthesized by refluxing 2-(1-ethoxyethylidene)malononitrile with phenylhydrazine in ethanol. mdpi.com These methods highlight the importance of substituted aminopyrazoles as versatile building blocks in the synthesis of the target scaffold.

Condensation and Heterocyclization Approaches from Simpler Precursors

The pyrazolo[3,4-d]pyrimidine nucleus can also be constructed through condensation reactions of simpler, more accessible precursors, followed by heterocyclization. This approach offers the advantage of building molecular complexity in a convergent manner. For example, the reaction of ethoxymethylene malononitrile with a hydrazide, such as 2-(p-tolylamino)acetohydrazide, in refluxing ethanol yields a 5-amino-1H-pyrazole-4-carbonitrile derivative. rsc.org This intermediate can then be further cyclized to form the desired pyrazolo[3,4-d]pyrimidine ring system.

One-Pot Synthesis Methodologies for Pyrazolo[3,4-d]pyrimidines

To improve efficiency and reduce the number of synthetic steps, one-pot methodologies for the synthesis of pyrazolo[3,4-d]pyrimidines have been developed. These procedures combine multiple reaction steps into a single operation, avoiding the isolation and purification of intermediates. One such method involves the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with various lower aliphatic acids in the presence of phosphorus oxychloride (POCl3). nih.gov This one-pot synthesis produces 1-arylpyrazolo[3,4-d]pyrimidin-4-ones in a simple and efficient manner. nih.gov

Another example of a one-pot, multicomponent synthesis involves the reaction of aryl-aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea in the presence of a recyclable catalyst, poly(N-vinylpyridinium) hydrogen sulfate, in glycerol. tandfonline.com This environmentally benign approach provides pyrazolo[3,4-d]pyrimidine-6-one derivatives in good to excellent yields under mild reaction conditions. tandfonline.com Such one-pot strategies offer significant advantages in terms of time, resources, and environmental impact.

Synthesis of Halogenated Pyrazolo[3,4-d]pyrimidine Intermediates Relevant to the Target Compound

The introduction of halogen atoms, particularly chlorine, onto the pyrazolo[3,4-d]pyrimidine scaffold is a crucial step in the synthesis of many biologically active compounds, including the target molecule 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Halogenated intermediates serve as versatile handles for further functionalization through various cross-coupling and nucleophilic substitution reactions.

Preparation of 3-chloro-1H-pyrazol-4-amine as a Key Precursor

The synthesis of 3-chloro-1H-pyrazol-4-amine is a key step towards the target compound. One synthetic route involves the halogenation and subsequent reduction of 4-nitropyrazole. googleapis.com Another approach describes a multi-step process starting from the cyclization of 3-hydrazinopyridine dihydrochloride with a dialkyl maleate. google.com This is followed by chlorination, oxidation, hydrolysis, and finally decarboxylation to yield a 3-chloro-1H-pyrazol-1-yl)pyridine derivative. google.comwipo.int While not directly yielding 3-chloro-1H-pyrazol-4-amine, these methods demonstrate strategies for producing chlorinated pyrazole cores.

A more general strategy for preparing substituted 3-chloropyrazoles involves a three-step method: condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation. researchgate.net This approach allows for the preparation of a wide variety of 3-halopyrazoles with good to excellent yields. researchgate.net

Chlorination Procedures for Pyrazolo[3,4-d]pyrimidine Systems

The direct chlorination of a pyrazolo[3,4-d]pyrimidinone is a common method for introducing a chlorine atom at a specific position. Phosphorus oxychloride (POCl3) is a frequently used reagent for this transformation. For example, a pyrazolo[3,4-d]pyrimidinone can be chlorinated using POCl3 to obtain the corresponding 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. nih.govnih.gov This 4-chloro derivative is a valuable intermediate that can undergo further reactions, such as nucleophilic substitution with amines. researchgate.net

In some cases, a combination of phosphorus oxychloride and phosphorus pentachloride is used for the chlorination of a 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione to produce the corresponding 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. nih.gov Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines can also be achieved by reacting 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines. acs.org The reaction conditions can be tuned to favor the desired chlorinated product. acs.org

Data Tables

Table 1: Examples of Synthetic Methods for Pyrazolo[3,4-d]pyrimidines

Method Starting Materials Reagents and Conditions Product Reference
Cyclization 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Formamide, 190°C, 8 h 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one nih.govnih.gov
One-Pot Synthesis 5-amino-N-substituted-1H-pyrazole-4-carbonitrile, aliphatic acids POCl3, reflux 1-arylpyrazolo[3,4-d]pyrimidin-4-ones nih.gov
Multicomponent Reaction Aryl-aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, urea Poly(N-vinylpyridinium) hydrogen sulfate, glycerol, 80°C Pyrazolo[3,4-d]pyrimidine-6-one derivatives tandfonline.com

Direct Synthesis and Functionalization of this compound

The direct synthesis and subsequent functionalization of this compound serve as a cornerstone for the development of a diverse array of derivatives. The strategic manipulation of this core structure, particularly through reactions at the pyrimidine moiety, allows for the introduction of various functional groups, leading to analogs with tailored properties.

Amination Reactions at the Pyrimidine Moiety

Amination at the C4 position of the pyrazolo[3,4-d]pyrimidine scaffold is a key transformation. The chlorine atom at the 3-position and the amino group at the 4-position of the target compound present opportunities for various chemical modifications. However, the chlorine at the 4-position in related chloro-substituted pyrazolo[3,4-d]pyrimidines is particularly susceptible to nucleophilic substitution.

Detailed research has demonstrated the feasibility of nucleophilic aromatic substitution (SNAr) reactions on related 4-chloro pyrazolo[3,4-d]pyrimidine systems. For instance, the reaction of 4-chloro pyrazolo[3,4-d]pyrimidines with suitable anilines in refluxing absolute ethanol can afford the corresponding 4-amino derivatives. This type of reaction highlights a common strategy for introducing diverse amino functionalities at this position. researchgate.net The process is typically highly selective, with the chlorine atom at the 4-position of the pyrimidine ring being preferentially replaced. mdpi.com

In a specific example of regioselective amination, the treatment of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine resulted in the selective substitution of the chlorine atom at the 4-position, yielding 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a high yield of 71%. researchgate.netmdpi.com This reaction was carried out in THF at room temperature and demonstrated that the chlorine on the pyrimidine ring is more reactive towards nucleophilic attack by amines than the chlorine in the chloromethyl group. researchgate.netmdpi.com

Starting MaterialReagentSolventConditionsProductYield (%)
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineMethylamineTHFRoom Temperature, 5h6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine71
4-chloro pyrazolo[3,4-d]pyrimidinesAnilinesAbsolute EthanolReflux4-anilino-pyrazolo[3,4-d]pyrimidinesNot Specified

Regioselective Nucleophilic Substitution Reactions for Diverse Analogs

The generation of diverse analogs of this compound heavily relies on the regioselectivity of nucleophilic substitution reactions. The pyrazolo[3,4-d]pyrimidine core possesses multiple sites susceptible to nucleophilic attack, making controlled functionalization crucial for synthesizing specific isomers.

The chlorine atom at the C4 position of the pyrimidine ring is generally the most electrophilic center and, therefore, the primary site for nucleophilic attack. This inherent reactivity allows for the regioselective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a library of C4-substituted analogs. For instance, the reaction of 4-chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with 4-chloroaniline in refluxing absolute ethanol for 5 hours resulted in the selective formation of N-(4-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. nih.gov

Further diversification can be achieved by subsequent reactions at other positions. For example, after the initial nucleophilic substitution at C4, the substituent at C6 can be modified. In one study, a dichloro-C6-thioisopropyl-substituted pyrazolo[3,4-d]pyrimidine underwent an aromatic nucleophilic substitution with 3-chloroaniline in refluxing absolute ethanol to yield the corresponding 4-amino derivative. nih.gov These examples underscore the principle of regioselective substitution as a powerful tool for creating a wide array of pyrazolo[3,4-d]pyrimidine derivatives.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has benefited from the adoption of advanced synthetic techniques and green chemistry principles. These methodologies aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous materials.

Microwave-Assisted Organic Synthesis (MAOS) in Pyrazolo[3,4-d]pyrimidine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrazolo[3,4-d]pyrimidines. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. researchgate.net

A notable application of MAOS is in three-component reactions for the one-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. In one study, the reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines was conducted under controlled microwave irradiation. nih.gov The optimized conditions involved heating the reaction mixture in ethanol at 160°C for 55 minutes, which resulted in good to excellent yields of the desired products. nih.gov This approach offers significant advantages in terms of pot- and step-economy and often allows for chromatography-free product isolation. nih.gov

Another example is the microwave-assisted synthesis of N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines from 3,5-diaminopyrazole-4-carbonitriles, primary amines, and orthoesters. rsc.org This method proved to be highly efficient, tolerating a wide range of substrates and providing the products in short reaction times. rsc.org

Reaction TypeReactantsSolventTemperature (°C)Time (min)Yield (%)
Three-component5-aminopyrazole-4-carboxylate, benzylamine, trimethyl orthoformateEthanol1605585
Three-component3,5-diaminopyrazole-4-carbonitrile, p-toluidine, trimethyl orthoformateToluene2003570

Catalyst-Free Reaction Conditions

The development of catalyst-free synthetic methods is a key aspect of green chemistry, as it eliminates the need for often toxic and expensive catalysts and simplifies product purification. For the synthesis of pyrazolo[3,4-d]pyrimidines, several catalyst-free approaches have been reported.

Solvent-free synthesis under microwave irradiation represents a particularly environmentally friendly method. researchgate.net For instance, various pyrazolo[3,4-d]pyrimidines have been efficiently synthesized using microwave irradiation without the need for a solvent. researchgate.net This technique not only reduces environmental impact but also often leads to easier work-up procedures.

In another example, the synthesis of novel 7-amino-substituted 4-aminopyrazolo[1,5-a] nih.govrsc.orgresearchgate.nettriazine-8-carbonitriles was achieved through a three-component reaction of 3-amino-substituted 5-aminopyrazole-4-carbonitriles, cyanamide, and triethyl orthoformate under microwave irradiation in the absence of a catalyst. researchgate.net This reaction proceeded with a generous diversity of amino substituents, highlighting its utility for creating compound libraries. researchgate.net

Furthermore, the fusion of an arylidene derivative with thiourea in the presence of a base catalyst like sodium ethoxide can be performed under solvent-free conditions by heating in a sand bath, providing an alternative to traditional solvent-based refluxing. rsc.org

Structure Activity Relationship Sar Investigations of 3 Chloro 1h Pyrazolo 3,4 D Pyrimidin 4 Amine Analogs

Influence of Substituents at the 4-Position of the Pyrimidine (B1678525) Ring on Biological Activity

Modifications at the 4-position of the pyrazolo[3,4-d]pyrimidine ring have a profound impact on the biological profile of the resulting analogs. This position is critical for interaction within the ATP-binding site of kinases, and the nature of the substituent can dictate potency and selectivity.

Impact of Aliphatic, Aromatic, and Heteroaromatic Amines

The substitution of the chlorine atom at the C4-position with various amines has been a key strategy in the development of pyrazolo[3,4-d]pyrimidine-based inhibitors. Structure-activity relationship (SAR) studies have demonstrated a clear preference for aromatic amines over aliphatic ones for certain biological activities.

Research into anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) revealed that introducing an aniline (B41778) moiety at the 4-position afforded compounds with enhanced anticancer activity. nih.gov In contrast, the incorporation of aliphatic amines such as ethyl, propyl, or cyclohexyl groups at the same position was found to be detrimental to cytotoxic activity, particularly against A549 lung cancer cells. nih.gov Similarly, in the context of cyclin-dependent kinase 2 (CDK2) inhibitors, 4-anilino compounds consistently exhibited better inhibitory and antitumor activity compared to their 4-benzyl counterparts. nih.gov

Further decoration of the 4-anilino ring has been explored to refine activity. For instance, the introduction of different halogen atoms or a hydroxyl group onto the aromatic ring can modulate the electronic and steric properties of the molecule. mdpi.com It has been noted that a polar hydroxyl group on the C4 aromatic ring can increase enzymatic activity against Src kinase. mdpi.com Specifically, some of the most potent in-house Src inhibitors bear a 2-chloro-5-hydroxy anilino group at the C4 position. mdpi.com

Table 1: Effect of C4-Substituents on Anticancer Activity
Compound SeriesC4-Substituent TypeObserved Biological ActivityReference
EGFR InhibitorsAliphatic Amines (ethyl, propyl, cyclohexyl)Not beneficial for cytotoxic activity nih.gov
EGFR InhibitorsAromatic Amine (Aniline)Enhanced anticancer activity nih.gov
CDK2 InhibitorsAromatic Amine (Aniline)Better inhibitory and antitumor activity nih.gov
CDK2 InhibitorsBenzyl AmineLower inhibitory and antitumor activity nih.gov
Src InhibitorsSubstituted Anilino (e.g., 2-chloro-5-hydroxy)Increased enzymatic activity mdpi.com

Role of Hydrazone and Thiosemicarbazide (B42300) Linkers

To further explore the chemical space around the 4-position, various linker moieties have been employed to connect the pyrazolo[3,4-d]pyrimidine core to other chemical groups. Among these, hydrazone and thiosemicarbazide linkers have shown significant promise.

In the design of EGFR inhibitors, modifications to the linker connecting the core to a hydrophobic head were investigated. nih.gov Linkers such as imino groups, hydrazone derivatives, and thiosemicarbazide moieties were systematically evaluated. nih.gov Studies on pyrimidine derivatives have also highlighted the synthesis of hydrazone and thiosemicarbazide-containing compounds for potential neuroprotective activity. nih.gov

One study found that analogs incorporating a thiosemicarbazide linker connected to various aliphatic and aromatic side chains showed prominent cytotoxic activity. ekb.eg This suggests that the nature of the linker itself, with its unique length, flexibility, and heteroatom content, plays a crucial role in the molecule's ability to bind to its target and exert a biological effect.

Table 2: Investigated Linkers at the 4-Position
Linker TypeTarget/ApplicationSignificanceReference
Imino GroupEGFR InhibitorsUsed in SAR studies to compare linker effects nih.gov
HydrazoneEGFR InhibitorsEvaluated for impact on biological activity nih.gov
ThiosemicarbazideEGFR Inhibitors / Cytotoxic AgentsAnalogs showed prominent activity nih.govekb.eg

Structural Modifications at the N1 Position of the Pyrazole (B372694) Ring and N4-Amino Group

Effect of Substituent Bulkiness and Electronic Properties

SAR studies have shown that modifications at the N1 position of the pyrazole ring are critical for biological activity. In the development of CDK2 inhibitors, it was generally found that compounds unsubstituted at the N1 position possessed higher potency than their N1-substituted counterparts. nih.gov This suggests that for certain kinases, a smaller, unsubstituted N1 position is favorable for optimal binding.

However, in other contexts, the addition of specific groups at N1 is beneficial. For example, diverse groups such as methyl, propargyl, and phenacyl have been introduced at the N1 position to create new analogs. nih.gov Investigations into adenosine (B11128) receptor antagonists involved introducing substituents with varying lipophilicity and steric hindrance, such as alkyl and aryl-alkyl groups, at the N-position of the pyrazole ring to probe electronic and positional effects. nih.gov The size and nature of these groups can significantly alter the binding affinity and selectivity of the compounds. nih.gov

Optimization of Kinase Inhibitory Potency and Selectivity

Strategic modifications at the N1 and C4 positions have led to the optimization of kinase inhibitory potency and selectivity. A lead optimization campaign for dual Src/Abl inhibitors sought to improve physicochemical properties while maintaining dual inhibitory activity by incorporating different polar moieties at the C4- and C6-positions. researchgate.net

In another example, structural optimization of a hit compound with low potency against FLT3 and VEGFR2 led to the discovery of highly potent multikinase inhibitors. acs.org This was achieved through systematic SAR analysis of derivatives with various substitutions. Similarly, derivatization at the C4, C6, and N1 positions with different amines and lower alkyl groups led to the synthesis of selective CDK2 inhibitors. nih.gov For instance, compounds with a 3-fluoroaniline (B1664137) group at C4 showed CDK2 inhibitory activity superior to reference compounds like olomoucine (B1683950) and roscovitine. nih.gov The development of potent and selective inhibitors often involves a multi-pronged approach, modifying several positions on the pyrazolo[3,4-d]pyrimidine scaffold to achieve the desired biological profile. rsc.orgresearchgate.net

Halogenation Effects on the Pyrazolo[3,4-d]pyrimidine Core

The introduction of halogen atoms onto the pyrazolo[3,4-d]pyrimidine scaffold or its substituents is a widely used strategy in medicinal chemistry to modulate a compound's biological activity. mdpi.com Halogenation can influence metabolic stability, binding affinity, and membrane permeability.

Halogenated heteroaromatic compounds are considered important foundational components for synthesizing complex molecules and drugs. rsc.org In the context of pyrazolo[3,4-d]pyrimidine analogs, halogen atoms have been strategically placed on the anilino ring at the C4 position. mdpi.com For example, compounds bearing a 3-fluoroaniline group at C4 demonstrated superior CDK2 inhibitory activity. nih.gov

Significance of Chlorine at Position 3 for Target Interaction

The substituent at the C3 position of the pyrazolo[3,4-d]pyrimidine ring plays a critical role in determining the potency and selectivity of kinase inhibitors. This position is often oriented toward the inner region of the ATP binding pocket, a hydrophobic area that can be exploited to achieve high-affinity binding. nih.gov While direct comparative studies isolating the effect of the 3-chloro group on the parent compound are not extensively detailed, broader SAR investigations of C3-substituted pyrazolo[3,4-d]pyrimidine analogs consistently underscore the importance of this position.

In a study focused on developing inhibitors for Src kinase, a series of 3-aryl substituted pyrazolo[3,4-d]pyrimidine derivatives were synthesized. The results indicated that the nature of the substituent at the C3 position significantly influences inhibitory potency. This highlights that the C3 position is a key site for modification to tune the activity and selectivity of these compounds. chapman.edu The presence of a halogen, such as chlorine, can also introduce the potential for halogen bonding, a non-covalent interaction with backbone carbonyls or other electron-rich residues in the kinase active site, which can further enhance binding affinity.

Contribution of Electron-Withdrawing Groups to Pharmacological Profiles

Electron-withdrawing groups (EWGs) can significantly modulate the physicochemical properties and biological activity of pyrazolo[3,4-d]pyrimidine-based inhibitors. These groups can influence the electron distribution within the heterocyclic core, affecting the pKa of the molecule and the strength of hydrogen bonds formed with the kinase hinge region. nih.gov

In the development of cyclin-dependent kinase 2 (CDK2) inhibitors, compounds bearing a 3-fluoroaniline group at the C4 position of the pyrazolo[3,4-d]pyrimidine core showed potent inhibitory activity. nih.gov This suggests that the electronic properties of substituents, even when not directly on the core, can have a profound effect on the molecule's ability to interact with its target. The strategic placement of EWGs can therefore be a powerful tool for optimizing the potency and selectivity of these kinase inhibitors.

The following table summarizes the structure-activity relationships of certain pyrazolo[3,4-d]pyrimidine derivatives, highlighting the influence of substituents on their inhibitory activity against specific kinases.

Compound SeriesTarget KinasePosition of EWGElectron-Withdrawing GroupObserved Activity
Phenyl-substituted pyrazolo[3,4-d]pyrimidinesVEGFR-2Terminal Phenyl-NO₂ (Strongly EWG)Lowest activity
Phenyl-substituted pyrazolo[3,4-d]pyrimidinesVEGFR-2Terminal Phenyl-F, -Cl (Moderately EWG)Highest potency
Anilino-substituted pyrazolo[3,4-d]pyrimidinesCDK2C4-Anilino Ring3-FluoroPotent inhibition

Bioisosteric Replacements and Rational Pharmacophore Design Principles

The development of potent and selective kinase inhibitors based on the 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is guided by rational design principles that leverage its structural similarity to adenine (B156593) and an understanding of the architecture of kinase active sites.

Adenine Mimicry and ATP-Competitive Inhibition Mechanisms

The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of the purine (B94841) ring of adenine, the nitrogenous base in ATP. nih.govresearchgate.netresearchgate.net This structural mimicry is the cornerstone of its function as a kinase inhibitor. The arrangement of nitrogen atoms in the fused ring system allows it to form hydrogen bonds with the "hinge" region of the kinase active site, the same interactions that anchor ATP. nih.govrsc.org

By occupying the adenine-binding region of the ATP pocket, these compounds act as ATP-competitive inhibitors, preventing the binding of the natural substrate and thereby blocking the phosphotransferase activity of the kinase. nih.govnih.gov The 4-amino group of the scaffold is particularly important for this interaction, often forming a key hydrogen bond with a backbone amide in the hinge region, analogous to the N6-amino group of adenine. The design of new derivatives often starts with this fundamental interaction, using the pyrazolo[3,4-d]pyrimidine core as an anchor in the active site. nih.govsemanticscholar.org

Ligand Design for Specific Kinase Active Site Regions

While the pyrazolo[3,4-d]pyrimidine core provides the essential interactions for hinge binding, achieving selectivity and high potency requires the strategic placement of substituents that can interact with other regions of the ATP-binding site. nih.gov These regions vary among different kinases, offering opportunities for rational ligand design.

The ATP binding site can be broadly divided into several key regions:

The Adenine Region: Occupied by the pyrazolo[3,4-d]pyrimidine core. nih.govsemanticscholar.org

The Hydrophobic Region I: A pocket adjacent to the adenine region, which can be targeted by substituents at the C3 position. In the design of EGFR inhibitors, various substituted phenyl groups have been utilized to occupy this hydrophobic pocket. nih.govsemanticscholar.org

The Hydrophobic Region II: A more solvent-exposed region that can be accessed by larger substituents, often attached to the N1 position or the C4-amino group. nih.gov

The Ribose Pocket: The area where the ribose sugar of ATP would normally bind. This region is less frequently targeted but offers another avenue for achieving selectivity. semanticscholar.org

For example, in the design of EGFR inhibitors, a phenyl ring at the N1-position can occupy the hydrophobic region II, while a substituted phenyl group linked to the C4-amino group can extend into the hydrophobic region I. nih.gov Similarly, in the development of Src inhibitors, modifications at the N1 and C3 positions have been explored to optimize interactions within the kinase's active site. chapman.edu Molecular modeling and docking studies are crucial tools in this process, allowing researchers to visualize how different analogs fit into the active site of a target kinase and to predict which modifications will lead to improved binding and selectivity. nih.gov

The following table illustrates how different positions on the pyrazolo[3,4-d]pyrimidine scaffold are modified to target specific regions within the kinase ATP-binding site.

Scaffold PositionTargeted Active Site RegionExample ModificationTarget Kinase
Pyrazolo[3,4-d]pyrimidine CoreAdenine/Hinge Region(Core Structure)General Kinases
C3-PositionHydrophobic Region IPhenyl, Aryl GroupsEGFR, Src
N1-PositionHydrophobic Region IIAlkyl, Phenyl GroupsEGFR, PKD
C4-Amino GroupLinker to other regionsSubstituted Phenyl, Anilino GroupsEGFR, CDK2

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 1h Pyrazolo 3,4 D Pyrimidin 4 Amine

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods elucidate the three-dimensional structure, electron distribution, and reactivity, which are critical for predicting its behavior and interactions.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6–311++G(d,p), are employed to accurately model geometrical parameters. mdpi.comnih.gov This process, known as geometry optimization, determines the most stable three-dimensional conformation of the molecule by calculating bond lengths, bond angles, and torsion angles. mdpi.com The results from these calculations often show a high correlation with experimental data obtained from X-ray crystallography, validating the accuracy of the computational models. mdpi.comtandfonline.com

Computational MethodBasis SetPrimary ApplicationReference
DFT (B3LYP)6–311++G(d,p)Geometry Optimization, Spectroscopic Modeling mdpi.com
DFT (B3LYP)6-311G(d,p)Molecular Orbital Calculations, Spectral Data Comparison tandfonline.com

HOMO-LUMO Gap Analysis and Intramolecular Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity and a greater potential for intramolecular charge transfer (ICT). rsc.org For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have shown that this energy gap is often small, which correlates with the molecule's biological activity as the ease of charge transfer within the molecule can influence its interaction with biological targets. rsc.org

ParameterSignificance
Small HOMO-LUMO GapIndicates high chemical reactivity and ease of electron excitation.
Intramolecular Charge Transfer (ICT)Facilitated by a small energy gap, influencing biological interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize a molecule within a crystal lattice. nih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, researchers can identify key interactions such as hydrogen bonds and van der Waals forces. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives, Hirshfeld analysis reveals that H···H, C···H/H···C, and H···N/N···H contacts are typically the most significant contributors to crystal packing. mdpi.comnih.gov The analysis can be decomposed into 2D fingerprint plots, which provide a quantitative summary of the percentage contribution of each type of intermolecular contact. mdpi.comnih.gov

Interaction TypeTypical Contribution to Hirshfeld SurfaceReference Example
H···H~47.0% nih.gov
H···N/N···H~17.6% nih.gov
H···C/C···H~17.0% nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design, helping to elucidate the binding modes and affinities of compounds like 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine with various protein targets.

Binding Mode Predictions with Kinase Targets (e.g., EGFR, Src, CDK2, FLT3, VEGFR2)

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binder," capable of mimicking the adenine (B156593) portion of ATP to interact with the hinge region of protein kinases. mdpi.com Docking studies have explored its interactions with numerous kinases.

EGFR: Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been docked into the ATP-binding sites of both wild-type (EGFR^WT) and mutant (EGFR^T790M) Epidermal Growth Factor Receptor. tandfonline.comtandfonline.comnih.gov Key interactions often involve the formation of one or more hydrogen bonds with the backbone of hinge region residues, such as Met793. rsc.orgsemanticscholar.org The substituted rings typically occupy adjacent hydrophobic pockets, forming hydrophobic interactions with residues like Val702 and Cys773. tandfonline.comsemanticscholar.org

Src: As one of the first identified targets for this scaffold, c-Src kinase has been the subject of extensive modeling. mdpi.comacs.org Docking studies have helped optimize derivatives to enhance potency and selectivity against c-Src, which is often overexpressed in various cancers. acs.orgrsc.org

CDK2: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a promising cancer therapy strategy. nih.gov Molecular docking studies of pyrazolo[3,4-d]pyrimidine derivatives into the CDK2 active site (e.g., PDB ID: 2A4L, 7KJS) consistently show essential hydrogen bond interactions with the backbone of Leu83 in the hinge region. nih.govresearchgate.netmdpi.com

FLT3 and VEGFR2: This scaffold has shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are important targets in leukemia and angiogenesis, respectively. researchgate.netnih.govnih.gov Docking simulations predict that these compounds bind to the ATP domain, forming critical hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. researchgate.netmdpi.comnih.gov

Kinase TargetPDB ID (Example)Key Interacting ResiduesReference
EGFR1M17Met793, Val702, Cys773 tandfonline.commdpi.com
Src-ATP pocket hinge region acs.orgrsc.org
CDK22A4L, 7KJSLeu83, Asp86 nih.govresearchgate.netmdpi.com
FLT3-FLT3 binding domain researchgate.netnih.gov
VEGFR23EWHLeu1035, Lys868 mdpi.comnih.gov

Interactions with Other Protein Targets (e.g., DNA Topoisomerase II, Histone Deacetylase (HDAC))

Beyond kinases, the versatility of the pyrazolo[3,4-d]pyrimidine scaffold has been explored against other important cancer targets.

DNA Topoisomerase II: This enzyme is critical for managing DNA topology during replication and transcription. Molecular docking studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can act as catalytic inhibitors by binding to the ATPase domain of human topoisomerase IIα. molecular-interactions.si The pyrazolo[3,4-d]pyrimidine ring is predicted to overlap with the adenine binding site, forming hydrogen bonds with residues like Asn120 and Thr215. molecular-interactions.si Other studies suggest these compounds may also act as DNA intercalators, further inhibiting enzyme function. ekb.egekb.eg

Histone Deacetylase (HDAC): HDACs are key epigenetic regulators, and their inhibition is a valid anticancer strategy. By incorporating a zinc-binding group (like a hydroxamic acid) into the pyrazolo[3,4-d]pyrimidine scaffold, researchers have designed dual HDAC/Topo II inhibitors. researchgate.net Docking simulations reveal that these hybrid molecules can effectively interact with the active sites of both HDAC and Topoisomerase II, showcasing the scaffold's potential for developing multi-targeted agents. researchgate.netresearchgate.net

Protein TargetPredicted Binding Site/MechanismKey Interacting ResiduesReference
DNA Topoisomerase IIαATPase Domain (catalytic inhibition)Asn120, Ser148, Ser149, Asn150 molecular-interactions.si
Histone Deacetylase (HDAC)Catalytic site (requires zinc-binding moiety)Active site tunnel researchgate.netresearchgate.net

Analysis of Essential Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The binding affinity and stability of this compound and its analogs within protein active sites are critically dependent on a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. The pyrazolo[3,4-d]pyrimidine scaffold, being a bioisostere of adenine, is adept at mimicking the interactions of ATP in the kinase domain. rsc.org

Hydrogen Bonding: The nitrogen atoms within the pyrazole (B372694) and pyrimidine (B1678525) rings, along with the exocyclic amine group, serve as key hydrogen bond donors and acceptors. Computational docking studies on related pyrazolo[3,4-d]pyrimidine derivatives reveal that the N1-H of the pyrazole ring and the 4-amino group are frequently involved in forming crucial hydrogen bonds with backbone carbonyls or side-chain residues of amino acids in the hinge region of kinases. For instance, in studies involving cyclin-dependent kinase 2 (CDK2), essential hydrogen bonds are consistently observed with the backbone of Leu83. rsc.org The planar structure of the fused rings, sometimes assisted by intramolecular hydrogen bonds, facilitates optimal orientation for these interactions. semanticscholar.org

Hydrophobic Interactions: Hydrophobic interactions play a vital role in anchoring the ligand within the binding pocket and contribute significantly to the stability of the ligand-target complex. nih.gov The pyrazolo[3,4-d]pyrimidine core itself can engage in hydrophobic interactions. The chlorine atom at the 3-position can further enhance these interactions or participate in halogen bonding, contributing to binding affinity. The hydrophobic regions of the ATP binding site, often termed hydrophobic regions I and II, are occupied by the core scaffold and any substituents. nih.gov Analysis of docked 4-amino-substituted 1H-pyrazolo[3,4-d]pyrimidine compounds with kinases like c-Src and c-Abl has demonstrated that optimizing these hydrophobic contacts is a key factor in modulating binding affinity and efficacy. nih.gov

Table 1: Summary of Key Molecular Interactions for Pyrazolo[3,4-d]pyrimidine Scaffolds
Interaction TypeParticipating Group on LigandTypical Interacting Protein Residues/RegionsSignificance
Hydrogen Bond (Donor)4-Amino group (-NH2)Backbone carbonyls (e.g., Leu83 in CDK2) rsc.orgAnchors the ligand in the hinge region.
Hydrogen Bond (Donor)Pyrazole N1-HAmino acid side chains (e.g., Asp, Glu)Contributes to binding specificity.
Hydrogen Bond (Acceptor)Pyrimidine N atomsAmino acid side chains (e.g., Lys, Arg)Orients the ligand within the active site.
Hydrophobic InteractionsFused ring systemHydrophobic pockets (e.g., Alanine, Valine, Leucine)Enhances complex stability. nih.gov
Halogen Bonding3-Chloro groupElectron-rich atoms (e.g., Carbonyl oxygen)Can increase binding affinity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions between this compound and its target proteins, offering insights into the stability and conformational behavior of the complex over time. researchgate.netnih.gov

MD simulations allow for the exploration of the conformational landscape of both the ligand and the protein upon binding. These simulations, often run for nanoseconds, reveal how the compound adjusts its geometry to achieve an energetically favorable state within the flexible environment of the binding pocket. plos.org The pyrazolo[3,4-d]pyrimidine core is relatively rigid, but substituents can exhibit significant conformational flexibility. The simulation trajectory can be analyzed to identify dominant conformations and the energetic barriers between them. This analysis helps in understanding how the compound maintains its key binding interactions despite the dynamic nature of the protein. nih.gov For related pyrazolo[3,4-d]pyrimidine derivatives, MD studies have shown that while minor fluctuations occur, the ligand generally maintains its binding orientation throughout the simulation. mdpi.com

A primary goal of MD simulations in this context is to assess the stability of the docked compound-protein complex. researchgate.netresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is a key metric used to quantify structural stability over the simulation period. plos.orgmdpi.com A stable RMSD profile, with minimal fluctuations, indicates that the ligand remains securely bound in its initial predicted pose and that the complex is stable. researchgate.netmdpi.com

MD simulations on complexes of pyrazolo[3,4-d]pyrimidine analogs have confirmed stable interactions within the binding pockets of targets like COX-1 and COX-2, with average RMSD values remaining within acceptable ranges (e.g., ~2-3.5 Å). mdpi.com Furthermore, the persistence of key hydrogen bonds and hydrophobic contacts can be monitored throughout the simulation, providing a dynamic measure of their strength and importance. This analysis often reveals that the crucial interactions predicted by docking are maintained for a significant portion of the simulation time, confirming the stability of the binding mode. researchgate.net

Table 2: Representative MD Simulation Parameters and Findings for Pyrazolo[3,4-d]pyrimidine-Protein Complexes
ParameterTypical Value/ObservationInterpretation
Simulation Time10 - 200 ns researchgate.netmdpi.comresearchgate.netProvides a sufficient timescale to evaluate complex stability.
Ligand RMSDLow and stable fluctuations (e.g., < 3 Å) mdpi.comThe compound maintains a stable binding pose. mdpi.com
Protein RMSDStable after an initial equilibration periodThe overall protein structure is not significantly perturbed by ligand binding.
Hydrogen Bond OccupancyHigh percentage over time for key interactionsIndicates strong and persistent hydrogen bonding. plos.org

Predictive Modeling for Pharmacokinetic Properties

In silico models are invaluable for the early assessment of the pharmacokinetic properties of drug candidates, including those based on the this compound scaffold. These predictions help guide the selection and optimization of compounds with favorable drug-like characteristics.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining the bioavailability and in vivo behavior of a compound. Computational tools like SwissADME are commonly used to predict these parameters based on the molecule's structure. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives, these predictions are essential for identifying potential liabilities early in the discovery process. rsc.org

Key predicted properties often include:

Gastrointestinal (GI) Absorption: High predicted GI absorption is desirable for orally administered drugs.

Blood-Brain Barrier (BBB) Permeation: This predicts the likelihood of the compound crossing into the central nervous system.

Lipophilicity (LogP): An optimal LogP value is critical for absorption and distribution.

Aqueous Solubility (LogS): Adequate solubility is necessary for absorption and formulation.

Cytochrome P450 (CYP) Inhibition: Predictions can indicate potential drug-drug interactions by flagging inhibition of key metabolic enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Drug-likeness: Compounds are often evaluated against established rules like Lipinski's Rule of Five to assess their potential as oral drug candidates.

Studies on various heterocyclic compounds, including pyrazole derivatives, routinely employ these in silico predictions to filter libraries and prioritize compounds for synthesis and further testing. nih.govnih.gov

Table 3: Illustrative In Silico ADME Predictions for a Representative Pyrazolo[3,4-d]pyrimidine Compound
Pharmacokinetic ParameterPredicted PropertySignificance
Gastrointestinal (GI) AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeationNoLess likely to cause CNS side effects if not a CNS target.
Lipophilicity (Consensus LogP)1.5 - 3.0Within the optimal range for drug-likeness.
Aqueous Solubility (LogS)Moderately SolubleAcceptable solubility for absorption.
CYP Enzyme Inhibition (e.g., CYP2D6)Non-inhibitorLower risk of metabolic drug-drug interactions.
Lipinski's Rule of Five0 violationsAdheres to general characteristics of oral drugs.

Biological and Mechanistic Research on the Pyrazolo 3,4 D Pyrimidine Scaffold: Implications for 3 Chloro 1h Pyrazolo 3,4 D Pyrimidin 4 Amine

Cellular and Molecular Mechanisms of Action

Impact on Cell Proliferation and Angiogenesis

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated notable effects on cell proliferation and the formation of new blood vessels, a process known as angiogenesis. One study focused on a novel c-Src inhibitor derived from 4-amino-substituted-pyrazolo-pyrimidines to assess its influence on tumor angiogenesis. nih.gov In cultured endothelial cells, this inhibitor, known as 1l, effectively hindered the VEGF-induced phosphorylation of c-Src, which led to a decrease in cell proliferation and invasion. nih.gov The compound's anti-angiogenic activity was further evidenced by its ability to downregulate endothelial nitric oxide synthase, MAPK-extracellular receptor kinase 1-2 (ERK1-2) activity, and matrix metalloproteinases (MMP-2/MMP-9), while simultaneously upregulating their tissue inhibitors (TIMP2/TIMP-1). nih.gov

Diverse Therapeutic Research Areas for Pyrazolo[3,4-d]pyrimidine Derivatives

The versatility of the pyrazolo[3,4-d]pyrimidine nucleus has prompted extensive research into its therapeutic potential, leading to the development of derivatives with applications in oncology, virology, and beyond. ekb.eg This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a foundation for inhibitors of various enzymes, particularly kinases. rsc.org

Anticancer Research: Focus on Specific Kinase Inhibition (e.g., EGFR, Src, CDK2, VEGFR2, FLT3)

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine (B156593) ring of ATP, enabling molecules containing this scaffold to effectively compete with ATP and inhibit the activity of various protein kinases, which are often dysregulated in cancer. rsc.orgrsc.org

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have designed and synthesized novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. nih.govnih.gov One promising compound, 12b, demonstrated potent anti-proliferative activity against A549 and HCT-116 cancer cells and significant inhibitory activity against both wild-type EGFR (EGFRWT) and its resistant mutant form (EGFRT790M). nih.gov This compound was also shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov Another series of derivatives showed significant EGFR inhibitory activity, with IC50 values as low as 0.034 μM. rsc.orgnih.gov

Src Kinase Inhibition: As mentioned previously, a pyrazolo-pyrimidine-derived c-Src inhibitor was found to reduce angiogenesis and the survival of squamous carcinoma cells. nih.gov This was achieved by suppressing the production and signaling of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, and its inhibition is a valuable strategy in cancer therapy. rsc.org A series of new molecules with pyrazolo[3,4-d]pyrimidine and related scaffolds were synthesized and identified as novel CDK2 targeting compounds. rsc.org The most potent of these compounds exhibited superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values in the nanomolar range. rsc.org Enzymatic assays confirmed significant inhibitory activity against CDK2/cyclin A2, with the most active compound, 14, showing an IC50 of 0.057 μM. rsc.org

VEGFR-2 Inhibition: A novel series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antiproliferative activity and ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Compounds 12a–d showed significant antitumor activity against breast cancer cell lines, with compound 12b being the most potent. nih.gov

Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
CompoundTarget KinaseCancer Cell LineActivity (IC50)Source
Compound 12bEGFRWTA5498.21 µM nih.gov
Compound 12bEGFRT790M-0.236 µM nih.gov
Compound 16EGFR-0.034 µM rsc.org
Compound 14CDK2/cyclin A2HCT-1166 nM rsc.org
Compound 12bVEGFR-2MDA-MB-4683.343 µM nih.gov

Antiviral Research: Targeting Viral Replication Mechanisms (e.g., Zika Virus)

The structural similarity of the pyrazolo[3,4-d]pyrimidine scaffold to purines has made it a candidate for antiviral drug development. ekb.eg Researchers have explored 1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidine-amine derivatives as potential inhibitors of the Zika virus (ZIKV). nih.govumn.edunih.gov By performing structure-activity relationship studies, compounds were generated that possess low micromolar antiviral activity against ZIKV with relatively low cytotoxicity. nih.govnih.gov These findings have demonstrated that the 1H-pyrazolo[3,4-d]pyrimidine core can serve as an effective alternative scaffold to other heterocyclic systems in the design of anti-ZIKV agents. mdpi.com

Antimicrobial and Antitubercular Investigations

The pyrazolo[3,4-d]pyrimidine nucleus has been a foundation for compounds with a wide range of biological activities, including antibacterial and antitubercular effects. researchgate.netnih.gov Several synthesized derivatives have shown promising activity against Mycobacterium tuberculosis. researchgate.net For instance, a series of phenothiazine-clubbed pyrazolo[3,4-d]pyrimidines were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis in vitro, with some compounds exhibiting excellent percentage inhibition (91-96%). researchgate.net Other related scaffolds, such as pyrazolo[1,5-a]pyrimidin-7(4H)-one, have also been identified through high-throughput screening as potential antituberculosis leads. acs.org

Neurological and Cognitive Studies: Adenosine (B11128) Receptor Modulation (e.g., A1AR)

Pyrazolo[3,4-d]pyrimidines have been identified as a class of adenosine receptor antagonists. nih.govnih.gov The A1 adenosine receptor (A1AR) plays an inhibitory role in the central nervous system, and its modulation is a target for treating various neurological conditions. wikipedia.org Early studies identified several pyrazolo[3,4-d]pyrimidines with antagonist activity at A1-adenosine receptors in rat brain membranes. nih.gov Subsequent research involved the synthesis of analogues to explore their affinity for A1 adenosine receptors. nih.gov One of the most potent compounds identified was 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one, which had an IC50 of 6.4 x 10-6 M for the A1 receptor. nih.gov

Anti-inflammatory and Oxidative Stress Studies

Derivatives of pyrazolo[3,4-d]pyrimidine have been investigated for their anti-inflammatory and antioxidant properties. ekb.egrsc.org One novel compound, KKC080096, was found to upregulate the antioxidant enzyme heme oxygenase-1 (HO-1) in microglial cells. semanticscholar.org This upregulation was linked to the activation of the Nrf2 and AMPK signaling pathways. semanticscholar.org The compound subsequently demonstrated anti-inflammatory effects by suppressing nitric oxide and interleukin-6 production. semanticscholar.org Other studies have also synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their in vitro antioxidant activity, with some compounds showing remarkable radical scavenging ability. researchgate.net Furthermore, certain methoxylated pyrazolo[3,4-d]pyrimidines have shown therapeutic effects against CCl4-induced liver fibrosis in rats, a condition linked to oxidative stress and inflammation. nih.gov

Advanced Biophysical Characterization of 3 Chloro 1h Pyrazolo 3,4 D Pyrimidin 4 Amine Interactions

Spectroscopic Analysis of Compound-Target Complexes

Spectroscopic techniques provide high-resolution information on the structural and electronic changes that occur upon the formation of a compound-target complex.

High-Resolution NMR Spectroscopic Characterization of Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions in solution. It can provide information on the binding site, the conformation of the bound ligand, and the dynamics of the interaction. Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-LOGSY are employed to identify and characterize binding events.

In a typical CSP experiment, the chemical shifts of the protein's backbone amide protons are monitored upon titration with the ligand. Significant changes in chemical shifts indicate the location of the binding site. For pyrazolo[3,4-d]pyrimidine-based inhibitors, these studies have been instrumental in confirming their interaction with the ATP-binding site of kinases. While specific CSP data for 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not publicly available, representative data from studies on analogous pyrazolo[3,4-d]pyrimidine inhibitors demonstrate the utility of this technique.

Representative 1H-15N HSQC Chemical Shift Perturbations for a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
ResidueChemical Shift Change (Δδ ppm)Location
Val-150.25Hinge Region
Gly-160.18Glycine-rich loop
Ala-380.31Hinge Region
Leu-830.45Catalytic Loop
Phe-850.22DFG Motif

X-ray Crystallography of Co-crystal Structures for Atomic-Level Insights

X-ray crystallography provides an atomic-level three-dimensional structure of the compound-target complex. This information is invaluable for understanding the precise binding mode, identifying key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and guiding structure-based drug design. The pyrazolo[3,4-d]pyrimidine scaffold is known to act as a bioisostere of the adenine (B156593) ring of ATP, forming crucial hydrogen bonds with the hinge region of protein kinases. nih.gov

The process involves co-crystallizing the target protein with the ligand and then diffracting X-rays through the resulting crystal. The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined. Co-crystal structures of various pyrazolo[3,4-d]pyrimidine derivatives with kinases like CDK2 and Src have been resolved, revealing a conserved binding pattern. nih.govresearchgate.net

Representative Crystallographic Data for a Pyrazolo[3,4-d]pyrimidine Inhibitor in Complex with a Protein Kinase
ParameterValue
PDB ID2A4L (for a related compound)
Resolution (Å)2.10
Space GroupP212121
Unit Cell Dimensions (Å)a=55.2, b=65.8, c=88.4
Key Hydrogen BondsAmine of pyrimidine (B1678525) with backbone CO of Leu83; N7 of pyrazole (B372694) with backbone NH of Leu83

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound. Changes in the vibrational modes upon binding to a target can provide insights into the functional groups involved in the interaction and conformational changes. A detailed vibrational analysis has been performed on the closely related compound, 4-amino pyrazolo(3,4-d)pyrimidine. nih.gov The FTIR and Laser Raman spectra were measured, and the fundamental vibrational modes were assigned. nih.gov This data serves as a valuable reference for studying the interactions of this compound.

Vibrational Frequencies and Assignments for 4-amino pyrazolo(3,4-d)pyrimidine nih.gov
FTIR (cm-1)Raman (cm-1)Assignment
34313433NH2 asymmetric stretching
33203322NH2 symmetric stretching
16451647NH2 scissoring
15851588C=N stretching
14751478Ring stretching
12551257C-N stretching

Label-Free Biosensing Techniques for Binding Kinetics

Label-free biosensing techniques allow for the real-time monitoring of binding events without the need for fluorescent or radioactive labels, thus avoiding potential interference with the interaction.

Surface Plasmon Resonance (SPR) for Real-Time Binding Affinity and Kinetic Studies

Surface Plasmon Resonance (SPR) is a widely used optical biosensing technique for the quantitative analysis of biomolecular interactions. nih.gov It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. This allows for the real-time determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

In a typical SPR experiment to study the interaction of this compound with a target protein, the protein would be immobilized on the sensor chip, and the compound would be injected at various concentrations. The resulting sensorgrams would be fitted to a kinetic model to extract the binding parameters.

Representative SPR Kinetic and Affinity Data for a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
ParameterValue
k_on (M-1s-1)1.5 x 105
k_off (s-1)3.0 x 10-3
K_D (nM)20

Calorimetric Studies for Thermodynamic Characterization

Calorimetric techniques directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of biomolecular interactions. mdpi.com It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. A single ITC experiment can determine the binding affinity (K_A), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry (n) of the interaction.

This thermodynamic signature provides deep insights into the driving forces of the binding event. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution can be due to the release of ordered water molecules from the binding interface.

Representative Thermodynamic Parameters from ITC for a Pyrazolo[3,4-d]pyrimidine Inhibitor
ParameterValue
Stoichiometry (n)1.1
K_A (M-1)5.0 x 107
ΔH (kcal/mol)-8.5
ΔS (cal/mol·deg)7.2

Isothermal Titration Calorimetry (ITC) for Binding Enthalpy and Entropy

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution. malvernpanalytical.com It directly measures the heat released or absorbed during the binding event between a ligand, such as this compound, and its macromolecular target, which for many pyrazolo[3,4-d]pyrimidines are protein kinases. rsc.org This method provides a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization. malvernpanalytical.com

The principle of ITC involves the incremental titration of the ligand into a solution containing the target protein, all while maintaining a constant temperature. The instrument measures the minute heat changes that occur upon binding. malvernpanalytical.com These heat changes are directly related to the binding enthalpy (ΔH), which reflects the changes in bonding energies (e.g., hydrogen bonds, van der Waals forces) upon complex formation.

A typical ITC experiment yields a binding isotherm, a plot of the heat change per injection versus the molar ratio of the ligand to the protein. Fitting this curve to a binding model allows for the determination of several key parameters:

Binding Affinity (KD): The dissociation constant, which is a measure of the binding strength.

Stoichiometry (n): The molar ratio of the ligand to the protein in the formed complex.

Enthalpy Change (ΔH): The heat absorbed or released upon binding.

Entropy Change (ΔS): Calculated from the binding affinity and enthalpy, this term reflects the change in the system's disorder upon binding.

The Gibbs free energy of binding (ΔG), which determines the spontaneity of the interaction, can then be calculated using the equation: ΔG = ΔH - TΔS. An enthalpically driven interaction (negative ΔH) suggests that the binding is dominated by favorable bond formations, while an entropically driven interaction (positive TΔS) often points to the release of ordered solvent molecules from the binding interface. researchgate.net

Table 1: Illustrative Thermodynamic Binding Parameters for a Kinase Inhibitor Interaction Measured by ITC

ParameterValueUnitDescription
Stoichiometry (n)1.1-Molar ratio of inhibitor to kinase at saturation.
Affinity (KD)150nMDissociation constant, indicating binding strength.
Enthalpy Change (ΔH)-8.5kcal/molNegative value indicates an exothermic reaction.
Entropy Change (TΔS)2.5kcal/molPositive value suggests an increase in disorder.
Free Energy (ΔG)-11.0kcal/molNegative value indicates a spontaneous binding event.

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Such data is crucial in drug discovery for lead optimization, as it helps to understand the driving forces behind the binding event and allows for the rational design of compounds with improved affinity and specificity. nih.gov

Microscopic and Imaging Techniques for Cellular Localization and Target Engagement

Microscopic and imaging techniques are indispensable tools for visualizing the behavior of small molecules like this compound within a cellular context. azolifesciences.com These methods allow researchers to determine if the compound can enter cells, where it accumulates (cellular localization), and whether it interacts with its intended target (target engagement).

Fluorescence Microscopy is a commonly employed technique. While this compound is not intrinsically fluorescent, it could be chemically modified with a fluorescent tag (a fluorophore). This allows for direct visualization of the compound's uptake and distribution within cells. For instance, studies on related pyrazolo[3,4-d]pyrimidine derivatives have used fluorescence microscopy to analyze cellular events like DNA damage, which can be an indirect consequence of target inhibition. nih.gov

Confocal Microscopy , an advanced form of fluorescence microscopy, provides higher-resolution images by eliminating out-of-focus light. This technique can generate detailed three-dimensional reconstructions of the compound's location within different cellular compartments, such as the nucleus, cytoplasm, or specific organelles like mitochondria.

Target Engagement Assays using imaging are designed to confirm that a drug binds to its intended target in a complex cellular environment. Several advanced imaging-based methods can be used:

Cellular Thermal Shift Assay (CETSA): This method can be adapted for microscopy. It is based on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation. By heating cells treated with the compound and then using antibody-based staining to visualize the target protein, one can assess the degree of stabilization and thus infer target engagement.

Proximity Ligation Assay (PLA): This technique can visualize when a drug is in very close proximity to its target. It requires a modified version of the drug that can be linked to a DNA probe and an antibody that recognizes the target protein. When the drug binds its target, the probes can be ligated and amplified, generating a fluorescent signal that can be detected by microscopy.

Förster Resonance Energy Transfer (FRET): This method can be used if the target protein is genetically tagged with one fluorescent protein (e.g., GFP) and a fluorescently labeled version of the inhibitor is introduced. If the inhibitor binds to the target, the two fluorophores come into close proximity, allowing for energy transfer that can be detected as a change in the fluorescence signal.

These imaging techniques provide crucial, spatially resolved information that complements the quantitative, solution-based data from methods like ITC, offering a more complete picture of a compound's mechanism of action. azolifesciences.comfda.gov

Q & A

Q. What are the common synthetic routes for 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Halogenation : 3-Iodo analogs can be synthesized using N-iodosuccinimide (NIS) as an iodinating agent, followed by substitution with chloro groups ().
  • Alkylation/Arylation : Reacting pyrazolo[3,4-d]pyrimidin-4-amine scaffolds with alkyl/aryl halides in solvents like dry acetonitrile or dichloromethane under reflux ().
  • Characterization : IR and ¹H NMR are standard for verifying functional groups and regioselectivity. For instance, IR peaks at 1650–1700 cm⁻¹ confirm C=O or C=N stretches, while ¹H NMR signals at δ 8.2–8.5 ppm indicate aromatic protons ().

Q. How is the purity of this compound validated in academic research?

Purity is assessed using:

  • HPLC : A common method, with >95% purity thresholds often reported ().
  • Melting Point Analysis : Sharp melting points (e.g., 215–217°C for aryloxy derivatives) confirm crystallinity and homogeneity ().
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns ().

Q. What preliminary biological screening approaches are used for this compound class?

  • In vitro assays : Anti-inflammatory activity is evaluated via COX-2 inhibition assays ().
  • Cytotoxicity testing : Cell viability assays (e.g., MTT) in cancer or normal cell lines determine therapeutic windows ().

Advanced Research Questions

Q. How can researchers optimize reaction yields for halogenated pyrazolo[3,4-d]pyrimidine derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates ().
  • Catalysis : Transition metals (e.g., Pd) or phase-transfer catalysts enhance cross-coupling efficiency for aryl/alkyl substitutions ().
  • Temperature Control : Reflux conditions (80–100°C) minimize side reactions, as seen in urea/thiourea derivative synthesis ().

Q. What strategies resolve contradictory spectral data in structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing pyrimidine vs. phenyl protons) ().
  • X-ray Crystallography : Definitive confirmation of regiochemistry, particularly for isomers ().
  • Computational Modeling : DFT calculations predict ¹H/¹³C NMR shifts to validate experimental data ().

Q. How does the chloro substituent influence reactivity compared to other halogens (e.g., iodo)?

  • Electrophilicity : Chloro groups are less reactive than iodo in SNAr reactions, requiring harsher conditions (e.g., higher temps or stronger bases) ().
  • Steric Effects : Smaller chloro groups allow tighter packing in crystal lattices, impacting solubility and bioavailability ().
  • Biological Activity : Chloro derivatives often show enhanced metabolic stability compared to iodo analogs ().

Q. How can researchers mitigate byproduct formation during N-alkylation?

  • Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups to direct alkylation to desired sites ().
  • Microwave-Assisted Synthesis : Reduces reaction times and side products (e.g., dialkylation) ().
  • Chromatography : Flash column chromatography with gradient elution separates regioisomers ().

Q. What are the key challenges in establishing structure-activity relationships (SAR) for this scaffold?

  • Substituent Position : Activity varies significantly with substitution at positions 1, 3, and 4. For example, 4-phenoxyphenyl groups enhance anti-inflammatory activity ().
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve binding affinity to hydrophobic enzyme pockets ().
  • Bioisosteric Replacements : Replacing chloro with trifluoromethyl maintains activity while altering pharmacokinetics ().

Q. How do storage conditions impact the stability of this compound?

  • Temperature : Storage at +4°C in airtight containers prevents hydrolysis or oxidation ().
  • Light Sensitivity : Amber vials reduce photodegradation of the heteroaromatic core ().
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) identify major degradation products via LC-MS ().

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Reaction Scale : Small-scale reactions (≤1 mmol) often report higher yields than bulk syntheses due to mixing efficiency ( vs. 5).
  • Solvent Purity : Traces of water in solvents (e.g., acetonitrile) can hydrolyze intermediates, reducing yields ().
  • Catalyst Lot Variability : Impurities in commercial catalysts (e.g., Pd/C) may explain inconsistent cross-coupling efficiencies ().

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine
Reactant of Route 2
Reactant of Route 2
3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.